5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid: is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound has a molecular formula of C12H20N2O3 and a molecular weight of 240.2988 g/mol . It is characterized by the presence of an ethyl group and a 1-ethyl-2-methylpropyl group attached to the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid typically involves the alkylation of barbituric acid derivatives. One common method includes the bromination of diethyl ethylmalonate, followed by alkylation and cyclization . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is used as a precursor for the synthesis of various derivatives and as a reagent in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and receptors .
Medicine: Medically, derivatives of barbituric acid, including this compound, are explored for their sedative and hypnotic properties. They are used in the development of anesthetics and anticonvulsants .
Industry: In the industrial sector, this compound is used in the manufacture of pharmaceuticals and as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . This interaction modulates chloride ion channels, resulting in hyperpolarization of neurons and decreased neuronal excitability .
Comparison with Similar Compounds
Phenobarbital: Another barbituric acid derivative with similar sedative properties.
Amobarbital: Known for its use as a sedative and hypnotic.
Butabarbital: Used for its sedative effects and similar mechanism of action.
Uniqueness: 5-Ethyl-5-(1-ethyl-2-methylpropyl)barbituric acid is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other barbiturates .
Properties
CAS No. |
95046-31-4 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-ethyl-5-(2-methylpentan-3-yl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-8(7(3)4)12(6-2)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) |
InChI Key |
MXXWTDJMNCLMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C1(C(=O)NC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.